molecular formula C9H14N6 B13566423 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13566423
M. Wt: 206.25 g/mol
InChI Key: OCJUUNVRWQNMSP-UHFFFAOYSA-N
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Description

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate under acidic or basic conditions.

    Alkylation: The triazole intermediate is then alkylated using ethyl iodide to introduce the ethyl group.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the alkylated triazole with hydrazine hydrate and a suitable diketone.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amine or triazole ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
  • 1-((3-Ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine

Uniqueness

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine is unique due to the presence of both ethyl and methyl groups on the triazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H14N6/c1-3-8-12-9(14(2)13-8)6-15-5-7(10)4-11-15/h4-5H,3,6,10H2,1-2H3

InChI Key

OCJUUNVRWQNMSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CN2C=C(C=N2)N)C

Origin of Product

United States

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